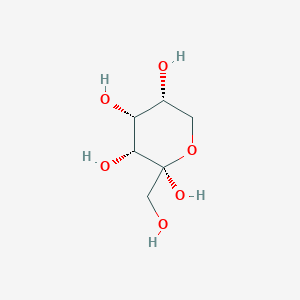
alpha-D-Psicopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Psicopyranose is a rare monosaccharide with the molecular formula C6H12O6 It is an epimer of D-fructose at the C3 position and exists predominantly in the pyranose form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-D-Psicopyranose can be synthesized through the oxidation of D-fructose derivatives. For instance, the oxidation of 1,2:4,5-di-O-isopropylidene-D-fructopyranose with dimethyl sulfoxide and acetic anhydride yields 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose, which can then be reduced to 1,2:4,5-di-O-isopropylidene-D-psicopyranose using sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its rarity and specialized applications. similar compounds are often produced through enzymatic processes or chemical synthesis involving protective group strategies to ensure the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-Psicopyranose undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Dimethyl sulfoxide, acetic anhydride.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as di-O-isopropylidene derivatives .
Aplicaciones Científicas De Investigación
Alpha-D-Psicopyranose has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex carbohydrates and studying stereochemistry.
Biology: Investigated for its role in metabolic pathways and potential as a biomarker.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of rare sugars and as a specialty chemical.
Mecanismo De Acción
The mechanism by which alpha-D-Psicopyranose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- D-Fructopyranose
- L-Sorbopyranose
- Alpha-D-Tagatopyranose
- Beta-D-Tagatopyranose
Uniqueness
Alpha-D-Psicopyranose is unique due to its specific stereochemistry and the position of its hydroxyl groups, which differentiate it from other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
38029-84-4 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1 |
Clave InChI |
LKDRXBCSQODPBY-KAZBKCHUSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


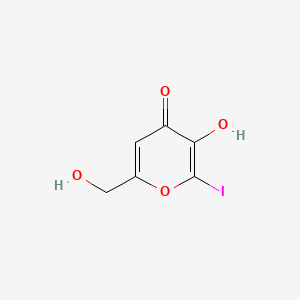
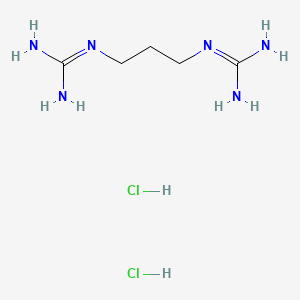
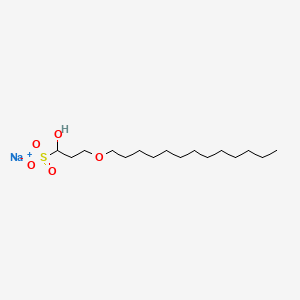


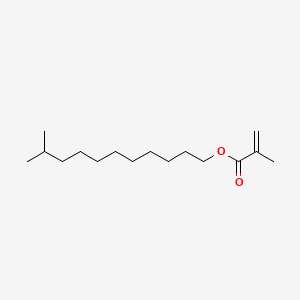
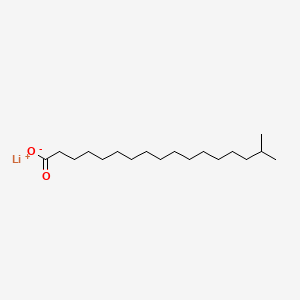

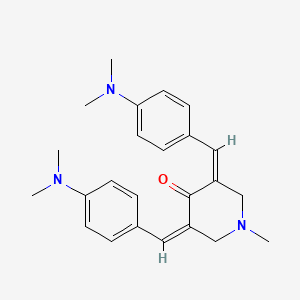
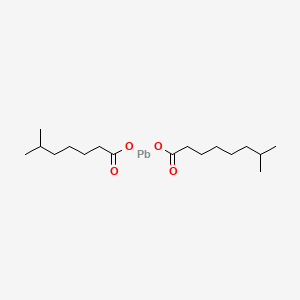
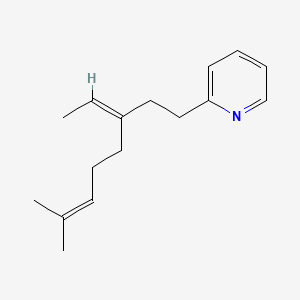
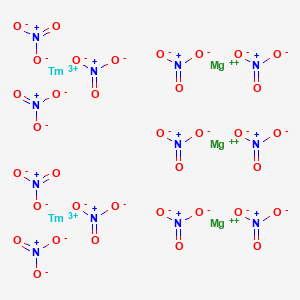
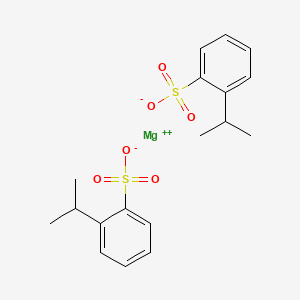
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
